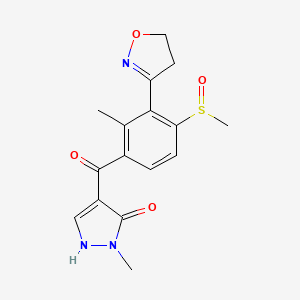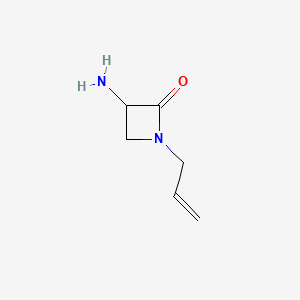
2-Azetidinone, 3-amino-1-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-prop-2-enylazetidin-2-one is a synthetic organic compound belonging to the azetidinone family Azetidinones are four-membered lactams, which are cyclic amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-prop-2-enylazetidin-2-one typically involves the Staudinger reaction, which is a [2+2] cycloaddition reaction between an imine and a ketene. The general procedure includes the following steps:
Formation of the Imine: An aldehyde or ketone reacts with an amine to form an imine.
Cycloaddition Reaction: The imine reacts with a ketene in the presence of a base such as triethylamine to form the azetidinone ring.
For example, the reaction of imines with 3,3-dimethylacryloyl chloride under Staudinger reaction conditions with triethylamine as the base can yield 3-Amino-1-prop-2-enylazetidin-2-one .
Industrial Production Methods
Industrial production methods for 3-Amino-1-prop-2-enylazetidin-2-one would likely involve scaling up the Staudinger reaction. This would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-prop-2-enylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidinone ring.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-1-prop-2-enylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It has been studied for its antiproliferative activity against cancer cells.
Biological Research: The compound can be used to study cell cycle effects and apoptosis in cancer cells.
Industrial Applications: It can be used as a building block for the synthesis of more complex molecules in pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-prop-2-enylazetidin-2-one involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This disruption of tubulin polymerization leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Comparison
3-Amino-1-prop-2-enylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activity. Compared to 3-Allylazetidin-2-one and 3-(Buta-1,3-dien-1-yl)azetidin-2-one, it has shown more potent antiproliferative activity in certain cancer cell lines .
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
3-amino-1-prop-2-enylazetidin-2-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-8-4-5(7)6(8)9/h2,5H,1,3-4,7H2 |
Clave InChI |
IMCAXFJLBCTYCK-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CC(C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


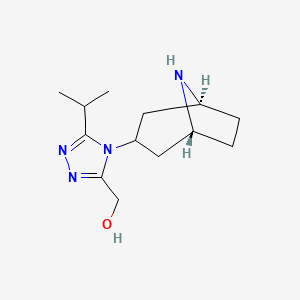
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)

![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
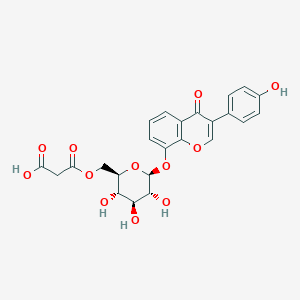
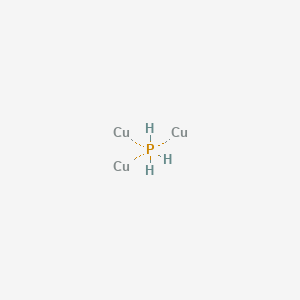
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)




